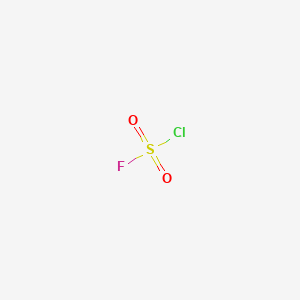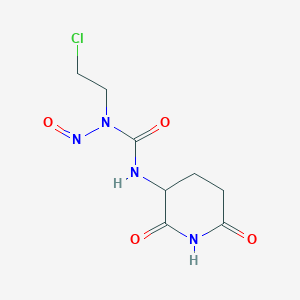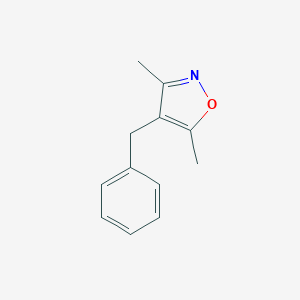
Met-Leu
Descripción general
Descripción
“Met-Leu” is a dipeptide composed of the amino acids methionine and leucine . It’s known to act as an inflammatory agent and activates polymorphonuclear leukocytes (PMNs) without the formation of 5-hydroxyicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4) .
Synthesis Analysis
The synthesis of Met-Leu involves complex biochemical processes. For instance, one study found that Met-Leu stimulated the synthesis of 5-hydroxy-eicosatetraenoic acid (HETE) and leukotriene B4 (LTB4), which was rapidly metabolized into 20-OH-LTB4 and 20-COOH-LTB4 .
Molecular Structure Analysis
The molecular formula of Met-Leu is C11H22N2O3S . It has a molecular weight of 262.37 g/mol . The InChI representation of Met-Leu is InChI=1S/C11H22N2O3S/c1-7(2)6-9(11(15)16)13-10(14)8(12)4-5-17-3/h7-9H,4-6,12H2,1-3H3, (H,13,14) (H,15,16) .
Chemical Reactions Analysis
The chemical reactions involving Met-Leu are complex and can involve various biochemical pathways. For instance, one study found that Met-Leu’s effects on neutrophils and the inhibition of adenylate cyclase are inhibited by pertussis toxin .
Physical And Chemical Properties Analysis
Met-Leu has several physical and chemical properties that are important for its function. For instance, it has a molecular weight of 262.37 g/mol, and its structure includes various functional groups that contribute to its biological activity .
Aplicaciones Científicas De Investigación
Senescence Prevention in Skeletal Muscle Cells
A study has shown that a combination of metformin and leucine (MET+LEU) can prevent cellular senescence and proteostasis disruption in muscle cells . This has implications for aging research, particularly in maintaining muscle function and structure during periods of disuse atrophy, commonly seen in elderly populations.
Enhancement of Enzyme Stability
Met/Leu substitutions have been studied for their effect on the stability of NAD±dependent formate dehydrogenases from cotton (Gossypium hirsutum). These enzymes are crucial for industrial applications, and the substitutions can lead to increased catalytic efficiency and thermal stability .
Cancer Treatment and Diagnosis
Methionine, due to its unique structural characteristics, has applications in cancer treatment and diagnosis. The disordered metabolic state of tumor cells can be exploited using methionine-based systems for therapeutic and diagnostic purposes .
Protein Synthesis in Dairy Cows
Research involving MRCKα, a protein kinase, has shown that methionine and leucine can stimulate β-casein synthesis in bovine mammary epithelial cells. This has potential applications in improving milk production and quality in dairy cows .
Oxidative Stress Response in Plants
The response of NAD±dependent formate dehydrogenase against temperature and H2O2 is critical in understanding plant defense mechanisms against oxidative stress. Met/Leu substitutions can increase the enzyme’s stability under such stress conditions, which is vital for plant health and resilience .
Biocatalysis in Industrial Applications
The cumulative effect of methionine mutations on the stability of enzymes has been noted, particularly in the context of industrial biocatalysis. Mutant enzymes with Met/Leu substitutions show robustness potentially suitable for various industrial processes .
Direcciones Futuras
Research on Met-Leu and related compounds is ongoing, and future directions could include further investigation into their biochemical mechanisms of action and potential therapeutic applications. For example, one study found that a combination of Metformin and leucine prevented cellular senescence and proteostasis disruption, suggesting potential future applications in the treatment of age-related diseases .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S/c1-7(2)6-9(11(15)16)13-10(14)8(12)4-5-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOUVYGPDSARIS-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methionylleucine | |
CAS RN |
14486-16-9 | |
| Record name | L-Methionyl-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14486-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does fMet-Leu-Phe interact with neutrophils?
A1: fMet-Leu-Phe binds to specific receptors on the surface of neutrophils, known as formyl peptide receptors (FPRs). [, , , , , ] This binding initiates a cascade of intracellular signaling events, including calcium mobilization, phosphoinositide breakdown, and activation of protein kinase C. [, , , ]
Q2: What are the downstream effects of fMet-Leu-Phe binding to its receptor?
A2: fMet-Leu-Phe binding triggers several key neutrophil functions essential for immune response:
- Chemotaxis: The directed migration of neutrophils towards the source of the fMet-Leu-Phe gradient. [, , , , , , ]
- Superoxide Generation: The production of reactive oxygen species (ROS) like superoxide anions, contributing to the destruction of pathogens. [, , , , , , ]
- Degranulation: The release of enzymes and antimicrobial peptides from neutrophil granules, enhancing the inflammatory response. [, , , , ]
- Aggregation: The clumping together of neutrophils, potentially aiding in the containment of infection. [, , ]
Q3: What is the molecular formula and weight of fMet-Leu-Phe?
A3: The molecular formula of fMet-Leu-Phe is C21H31N3O5S, and its molecular weight is 425.55 g/mol.
Q4: Is there spectroscopic data available for fMet-Leu-Phe?
A5: While the provided research primarily focuses on the biological activity of fMet-Leu-Phe, studies have utilized techniques like fluorescence spectroscopy to analyze the size of the receptor binding pocket and the interaction of fMet-Leu-Phe analogs with the receptor. [] Further investigation into spectroscopic databases would be required for comprehensive data.
Q5: How do structural modifications of fMet-Leu-Phe affect its activity?
A5: Studies using various fMet-Leu-Phe analogs have revealed crucial structural requirements for receptor binding and activity:
- N-Formyl Group: The N-formyl group is essential for optimal binding and activity. []
- Amino Acid Side Chains: Modifications at the methionine, leucine, and phenylalanine positions can significantly impact receptor binding affinity and downstream signaling. [, ]
- C-Terminus: Changes at the carboxyl terminus of phenylalanine and beyond can influence the specificity and activity of the peptide. []
Q6: Are there any formulation strategies to improve its stability or bioavailability?
A6: While not explicitly discussed in the provided papers, potential formulation strategies for peptides like fMet-Leu-Phe could involve:
Q7: What in vitro models are used to study fMet-Leu-Phe activity?
A9: Researchers commonly use isolated neutrophils, neutrophil-like cell lines (e.g., HL-60 cells), and endothelial cell cultures to investigate the effects of fMet-Leu-Phe on various cellular functions. [, , , , , , ]
Q8: Are there any animal models used to study fMet-Leu-Phe in vivo?
A10: Yes, rabbit models have been employed to study the role of fMet-Leu-Phe in inflammatory responses, particularly in skin and lung tissues. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)






